molecular formula C5H6N2O3 B2803054 (3-hydroxy-1H-pyrazol-4-yl)acetic acid CAS No. 876716-99-3

(3-hydroxy-1H-pyrazol-4-yl)acetic acid

Cat. No. B2803054
CAS RN: 876716-99-3
M. Wt: 142.114
InChI Key: RUFCCZLIZRQRAP-UHFFFAOYSA-N
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Description

“(3-hydroxy-1H-pyrazol-4-yl)acetic acid” is a biochemical used for proteomics research . It has a molecular formula of C5H6N2O3 and a molecular weight of 142.11 .


Molecular Structure Analysis

The molecular structure of “(3-hydroxy-1H-pyrazol-4-yl)acetic acid” can be represented by the SMILES notation: C1=C (C (=O)NN1)CC (=O)O .


Chemical Reactions Analysis

Pyrazole derivatives, including “(3-hydroxy-1H-pyrazol-4-yl)acetic acid”, can participate in a variety of chemical reactions. For instance, they can undergo [3+2] cycloaddition reactions with dialkyl azodicarboxylates .

Scientific Research Applications

Antimalarial Activity

(3-hydroxy-1H-pyrazol-4-yl)acetic acid: has been investigated for its potential as an antimalarial agent. Researchers have synthesized derivatives of this compound and evaluated their inhibitory effects on Plasmodium falciparum dihydroorotate dehydrogenase (Pf DHODH), an enzyme essential for parasite survival. Some derivatives, such as 1-(naphthalene-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate and 1-(2,4,6-trichlorophenyl)-3-hydroxy-1H-pyrazole-4-carboxylate , exhibited promising inhibition activity against Pf DHODH .

Antibacterial and Antifungal Properties

Various derivatives of (3-hydroxy-1H-pyrazol-4-yl)acetic acid have demonstrated antibacterial and antifungal activity. For instance, compounds with 2,4-disubstituted thiazole analogues exhibited good antibacterial activity against tested microorganisms. Additionally, some derivatives showed significant antifungal activity .

Cytotoxicity

Certain synthesized derivatives of (3-hydroxy-1H-pyrazol-4-yl)acetic acid displayed in vitro cytotoxic efficiency. Their IC50 values ranged from 0.426 to 4.943 μM, indicating potential as cytotoxic agents. Notably, some derivatives outperformed the standard reference drug in terms of cytotoxic activity .

Antipromastigote Activity

A molecular simulation study justified the potent in vitro antipromastigote activity of a specific compound derived from (3-hydroxy-1H-pyrazol-4-yl)acetic acid . This compound exhibited a desirable fitting pattern in the active site of LmPTR1, characterized by lower binding free energy .

Future Directions

Pyrazole derivatives, including “(3-hydroxy-1H-pyrazol-4-yl)acetic acid”, have shown potential in various fields such as biological, physical-chemical, material science, and industrial fields . Therefore, future research may focus on exploring these potentials further.

properties

IUPAC Name

2-(3-oxo-1,2-dihydropyrazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c8-4(9)1-3-2-6-7-5(3)10/h2H,1H2,(H,8,9)(H2,6,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFCCZLIZRQRAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NN1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-hydroxy-1H-pyrazol-4-yl)acetic acid

CAS RN

876716-99-3
Record name 2-(3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid
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